molecular formula C10H8O3 B118196 3-Oxoindan-4-carboxylic acid CAS No. 71005-12-4

3-Oxoindan-4-carboxylic acid

Cat. No.: B118196
CAS No.: 71005-12-4
M. Wt: 176.17 g/mol
InChI Key: PHXDJUCKRPYDTG-UHFFFAOYSA-N
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Description

3-Oxoindan-4-carboxylic acid is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . . This compound is characterized by the presence of a ketone group at the third position and a carboxylic acid group at the fourth position on the indane ring structure. It is commonly used in biochemical research, particularly in the study of proteomics .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways. More research is needed to elucidate the specific pathways and their downstream effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that 3-Oxoindan-4-carboxylic acid may have good bioavailability.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein function or expression

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and how it interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxoindan-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of substituted phenylsuccinic acid. The process begins with the reaction of phenylsuccinic acid with thionyl chloride in benzene to form an acyl chloride intermediate. This intermediate is then cyclized using aluminum chloride as a catalyst in nitrobenzene or carbon disulfide at ambient temperature . Another method involves the selective deprotection of the t-butyl ester, followed by decarboxylation to yield the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of solvents and catalysts may vary depending on the desired yield and purity of the final product. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxoindan-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-Oxoindan-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research on potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxoindan-4-carboxylic acid is unique due to its specific ring structure and the positioning of the ketone and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXDJUCKRPYDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506531
Record name 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71005-12-4
Record name 2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71005-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
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